molecular formula C10H14N2O2 B13302361 2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid

2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13302361
M. Wt: 194.23 g/mol
InChI Key: VYMSGDQFRNDGJL-UHFFFAOYSA-N
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Description

2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutanone with hydrazine to form the cyclobutyl hydrazone intermediate This intermediate is then subjected to cyclization with an appropriate acylating agent to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid

Uniqueness

2-(1-Cyclobutyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-cyclobutylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)14)9-5-6-11-12(9)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,13,14)

InChI Key

VYMSGDQFRNDGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1C2CCC2)C(=O)O

Origin of Product

United States

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